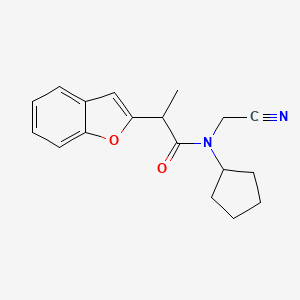

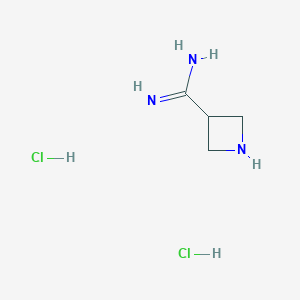

![molecular formula C13H8N2O B2656297 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile CAS No. 339106-98-8](/img/structure/B2656297.png)

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is a chemical compound with the molecular formula C13H8N2O . It has a molecular weight of 208.22 . The compound is typically used for research purposes .

Molecular Structure Analysis

The InChI code for 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is 1S/C13H8N2O/c14-8-11-10-5-4-9 (16)7-13 (10)15-6-2-1-3-12 (11)15/h1-7,16H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The melting point of 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is between 239-240 degrees Celsius .科学的研究の応用

Synthesis and Chemical Reactions

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile and related compounds are synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For example, N-(Propargyl)indole-2-carbonitriles undergo reactions catalyzed by DBU, leading to the formation of 9-aminopyrido[1,2-a]indoles. This process involves the formation of push-pull enamines, alkyne-allene rearrangement, and intramolecular nucleophilic cyclization. These compounds exhibit fluorescence properties, indicating potential applications in materials science and sensor technology (Zalte et al., 2020).

Another synthesis approach involves DBU-catalyzed alkyne-imidate cyclization, providing a pathway to 1-alkoxypyrazino[1,2-a]indoles. This method highlights a broad range of applicable indoles and alcohols, suggesting the method's adaptability for synthesizing diverse indole derivatives (Festa et al., 2018).

Green Chemistry Applications

The synthesis of thiopyrano derivatives via a domino multi-component reaction in water exemplifies the application of green chemistry principles. This method synthesizes thiopyrano[2,3-b]indole-3-carbonitrile, among other compounds, using readily available starting materials, short reaction times, and yielding excellent results. This highlights the compound's role in promoting environmentally friendly chemical synthesis (Majumdar et al., 2012).

Metal-Chelating Pharmacophore Synthesis

A notable application in pharmaceutical chemistry involves the synthesis of 3,4-Hydroxypyridinone (3,4-HOPO), a vital metal-chelating pharmacophore. An efficient synthesis method has been developed, highlighting the potential use of 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile derivatives in drug development due to their chelating properties and relevance in synthesizing iron-chelating active pharmaceutical ingredients (Ke et al., 2022).

Multicomponent Reaction Synthesis

Multicomponent reactions involving 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile derivatives facilitate the synthesis of complex organic molecules. For instance, a one-pot synthesis approach for functionalized 6-(indol-3-yl)-2,2′-bipyridine derivatives demonstrates the compound's utility in constructing sophisticated molecular structures efficiently (Thirumurugan & Perumal, 2009).

Safety and Hazards

特性

IUPAC Name |

3-hydroxypyrido[1,2-a]indole-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-8-11-10-5-4-9(16)7-13(10)15-6-2-1-3-12(11)15/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRUTASSYAGEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2656214.png)

![N-(2-ethoxyphenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B2656215.png)

![N-[(3-ethoxy-4-methoxyphenyl)-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2656219.png)

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2656222.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2656223.png)

![tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B2656233.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2656234.png)

![2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2656235.png)